2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol
Description
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H14FNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2 |
InChI Key |
YVLQPYKUQSZKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino propane diol structure allows for versatile chemical modifications. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Fluorinated vs. Non-Fluorinated Analogs: The 3-fluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated derivatives (e.g., compounds with methoxy or hydroxy groups). However, 3,4-difluorinated analogs (e.g., ) may exhibit higher lipophilicity, affecting membrane permeability.
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis is likely simpler than analogs with complex aromatic systems (e.g., 8i), which require multi-step coupling and purification .
- Solubility : Fluorine and diol groups may balance hydrophilicity and lipophilicity, making the compound suitable for both aqueous and lipid-based formulations.
Key Observations :
- Antimicrobial Potential: The target compound’s fluorinated structure may mimic DCAP’s antibiotic activity, though direct evidence is lacking .
- Cytotoxicity : Methoxy- and hydroxy-substituted analogs show cell line-specific toxicity, suggesting that the target compound’s fluorine substituent could modulate similar effects .
Biological Activity
The compound 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is a notable member of the class of amino alcohols, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is , with a molecular weight of approximately 201.23 g/mol. The structure features a fluorinated phenyl group attached to an amino alcohol backbone, which is significant for its biological interactions.
Synthesis
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with glycidol. This process can be optimized for yield and purity through various methods, including the use of solvent systems and catalytic conditions.
Antimicrobial Properties
Research has indicated that compounds similar to 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol exhibit promising antimicrobial activity. For instance, studies on related structures have shown moderate antibacterial effects against various bacterial strains, indicating potential applications in treating infections.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | >100 | Antibacterial |
| Compound B | >50 | Antifungal |
Antioxidant Activity
Antioxidant assays have demonstrated that derivatives of this compound possess significant antioxidant properties. For example, a related compound was noted to scavenge hydroxyl radicals effectively and inhibit lipid peroxidation.
The biological activity of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and modulate pharmacokinetics.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various amino alcohol derivatives, 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited an MIC value comparable to known antibiotics, suggesting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Antioxidant Capacity
Another investigation focused on the antioxidant capacity of compounds containing similar structural motifs. The study utilized multiple assays to evaluate radical scavenging abilities and found that certain derivatives significantly reduced oxidative stress markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
